tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Catalog No.
S689674
CAS No.
125290-87-1
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carb...

CAS Number

125290-87-1

Product Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

IUPAC Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

AXCFIJFQUMHJRG-UHFFFAOYSA-N

SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C

Synthesis and Characterization:

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate or (S)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, is a chemical compound. Research articles describe methods for its synthesis, often as a precursor to other molecules [, ]. However, limited information is available on its specific applications in scientific research.

Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a CAS number of 125290-87-1. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 3-methylpyrrolidine moiety. The structure contributes to its potential applications in medicinal chemistry and as a building block in organic synthesis .

Typical of carbamates, including:

  • Hydrolysis: This reaction can occur in the presence of water and acids or bases, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Transesterification: The carbamate can react with alcohols to form esters, which can be useful for synthesizing more complex molecules.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Preliminary studies indicate that tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate exhibits biological activity that may include:

  • Neuroprotective Effects: Compounds with similar structures have shown potential neuroprotective properties, possibly by modulating neurotransmitter systems.
  • Antimicrobial Activity: Some derivatives of pyrrolidine-based compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections .

The synthesis of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves several steps:

  • Formation of the Pyrrolidine Derivative: Starting from commercially available 3-methylpyrrolidine, it can be reacted with appropriate reagents to introduce the desired functional groups.
  • Carbamate Formation: The resulting amine can then be treated with tert-butyl chloroformate or similar reagents to form the carbamate linkage.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity .

Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in neuropharmacology.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, highlighting its potential in crop protection strategies .

Research into the interactions of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate with biological targets is ongoing. Initial studies focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its biological effects.
  • Enzyme Inhibition: Studies may explore its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamateC₁₀H₁₈N₂O₂Enantiomeric form may exhibit different biological activities.
N-(tert-butoxycarbonyl)-3-methylpyrrolidineC₉H₁₅N₃O₂Lacks the carbamate structure; primarily used as a protecting group.
1-(tert-butoxycarbonyl)-3-pyrrolidinylmethanolC₁₁H₁₉N₃O₃Contains an alcohol group; different reactivity profile.

Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate stands out due to its specific combination of functional groups, which may enhance its biological activity compared to these similar compounds .

XLogP3

1.3

Dates

Last modified: 08-15-2023

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